3-氰基-2-羟基吡啶

概述

描述

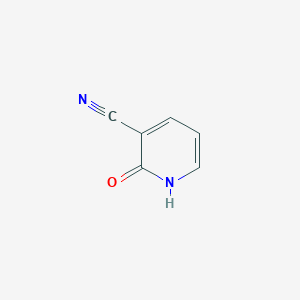

2-Hydroxynicotinonitrile (2-HNN) is an organic compound that belongs to the family of nitrogen-containing compounds known as nitriles. It is a colorless solid that is soluble in water and organic solvents. 2-HNN is used in the synthesis of pharmaceuticals, food additives, and other chemicals. It is also used as a laboratory reagent in the synthesis of various compounds. Additionally, 2-HNN has been studied for its potential use in biotechnology and medical applications.

科学研究应用

抗增殖活性

该化合物已用于合成新型 3-氰基吡啶,这些新型 3-氰基吡啶对肝癌细胞系 (HEPG2) 表现出有希望的抗肿瘤活性。 发现吡啶衍生物 5c 和 5d (IC50 分别为 1.46 和 7.08 µM) 特别有效 .

2-氧代-1,2-二氢吡啶-3-碳腈衍生物的合成

3-氰基-2-羟基吡啶已用于合成 2-氧代-1,2-二氢吡啶-3-碳腈衍生物。 当与 3-氧代-3- (2-氧代-2 H -色烯-3-基)丙-1-烯-1-醇钠和 3-氧代-3- (3-氧代-3 H -苯并 [f]色烯-2-基)丙-1-烯-1-醇钠反应时,这些衍生物以良好的产率生成 .

2-氧代-四氢-1 H -环戊 [b]吡啶-3-碳腈和 2-氧代-六氢喹啉-3-碳腈的合成

该化合物已用于合成 2-氧代-四氢-1 H -环戊 [b]吡啶-3-碳腈和 2-氧代-六氢喹啉-3-碳腈。 当与 (2-氧代环戊叉基)甲醇钠或 (2-氧代环己叉基)甲醇钠反应时,这些产物生成 .

生物活性含 2-吡啶酮杂环的合成

3-氰基-2-羟基吡啶由于其作为氢键供体和/或受体以及非肽模拟物的行为,被认为是药物发现中的一个优选支架。 它具有显著的物理化学性质,例如代谢稳定性、水溶性和亲脂性。 它已用于合成含 2-吡啶酮的杂环 .

活性药物成分

抗癌活性

安全和危害

2-Hydroxynicotinonitrile is classified as an irritant. It is harmful in contact with skin or if inhaled. As a precaution, it is recommended to wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .

作用机制

Target of Action

2-pyridone-containing heterocycles, a group to which this compound belongs, are considered privileged scaffolds in drug discovery due to their behavior as hydrogen bond donors and/or acceptors and nonpeptidic mimics .

Mode of Action

It’s known that 2-pyridone-containing heterocycles can form hydrogen bond structures related to the base pairing mechanisms found in rna and dna . This suggests that these compounds may interact with biological targets through hydrogen bonding, potentially influencing the function of these targets.

Biochemical Pathways

2-pyridone-containing heterocycles have been associated with a variety of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, α-glucosidase inhibitor, and cardiotonic activities . This suggests that these compounds may influence a variety of biochemical pathways.

Pharmacokinetics

2-pyridone-containing heterocycles are noted for their remarkable physicochemical properties such as metabolic stability, solubility in water, and lipophilicity . These properties can significantly impact the bioavailability of these compounds.

Result of Action

Given the diverse biological activities associated with 2-pyridone-containing heterocycles , it can be inferred that the effects of 3-Cyano-2-hydroxypyridine’s action could be wide-ranging, potentially influencing a variety of cellular processes and molecular pathways.

生化分析

Biochemical Properties

3-Cyano-2-hydroxypyridine can be used as eIF4A inhibitors

Cellular Effects

Some pyridine derivatives have been found to exhibit antitumor activity against liver carcinoma cell lines

Molecular Mechanism

It’s known that some pyridine derivatives have significant topoisomerase I and II inhibitory activity and cytotoxicity against many human cancer cell lines

属性

IUPAC Name |

2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUMBFTYRJMAFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942771 | |

| Record name | 2-Hydroxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20577-27-9, 95907-03-2 | |

| Record name | 3-Cyano-2-pyridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20577-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95907-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-3-cyanopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxynicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How can 2-hydroxynicotinonitrile be synthesized from nicotinamide N-oxide?

A1: Research indicates that heating nicotinamide N-oxide in acetic anhydride at 135°C can lead to the formation of several products, including 2-hydroxynicotinonitrile, albeit in low yield (0.5%). The major product of this reaction is N-acetyl-2-hydroxynicotinamide (61%), with minor amounts of N,N-diacetyl-2-acetoxynicotinamide (0.8%) also observed. [] This suggests that while direct thermal decomposition of nicotinamide N-oxide can yield 2-hydroxynicotinonitrile, optimizing reaction conditions for higher selectivity may be crucial.

Q2: Can 2-hydroxynicotinonitrile be used as a building block for more complex molecules?

A2: Yes, 2-hydroxynicotinonitrile serves as a valuable precursor in organic synthesis. For instance, it can react with ethyl cyanoacetate in the presence of glacial acetic acid and ammonium acetate to produce coumarinyl 2-hydroxynicotinonitrile derivatives. [] This example highlights the versatility of 2-hydroxynicotinonitrile in constructing diverse heterocyclic systems, particularly those relevant to medicinal chemistry.

Q3: Are there any reported instances of 2-hydroxynicotinonitrile derivatives exhibiting biological activity?

A3: While the provided research doesn't directly investigate the biological activity of 2-hydroxynicotinonitrile itself, it does describe the synthesis of coumarinyl-pyridine and coumarinyl-pyrimidine hybrids utilizing coumarin-chalcone hybrids as starting materials. [] These hybrids were subsequently evaluated for their anticancer activity against Hepatocellular Carcinoma (HepG2) and breast cancer (MCF-7) cell lines. This suggests that incorporating 2-hydroxynicotinonitrile into larger molecular frameworks could lead to compounds with potential therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Carboxyprop-2-enoylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B16719.png)

![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)